Selpercatinib, also known as LOXO-292 or LY3527723, is a first-in-class, highly selective, potent, and central nervous system (CNS)-active rearranged during transfection (RET) kinase inhibitor [, , ]. It belongs to the class of tyrosine kinase inhibitors (TKIs) and plays a crucial role in scientific research, particularly in the study of RET-altered cancers [, , , , , , , , ]. Selpercatinib's selectivity for RET makes it a valuable tool for understanding the role of RET in tumorigenesis and exploring potential therapeutic strategies for RET-driven cancers.
Selpercatinib functions as a highly selective and potent inhibitor of the rearranged during transfection (RET) kinase [, , , , , , , , , , , ]. It competitively binds to the ATP-binding site of the RET kinase, preventing its activation and downstream signaling [, , , , ]. This inhibition of RET signaling leads to decreased cell proliferation and survival in RET-driven cancers. Selpercatinib's high selectivity for RET minimizes off-target effects on other kinases, contributing to its favorable safety profile.
Selpercatinib is primarily investigated for its application as a targeted therapy in RET-altered cancers [, , , , , , , , ]. It has demonstrated promising antitumor activity in various RET-driven malignancies, including:
Non-small Cell Lung Cancer (NSCLC): Selpercatinib shows efficacy in treating RET fusion-positive NSCLC, with high response rates and durable disease control, even in patients with brain metastases [, , , , , , , , ].
Medullary Thyroid Cancer (MTC): Selpercatinib is effective in treating RET-mutant MTC, leading to significant improvements in progression-free survival and tumor response rates, particularly in multikinase inhibitor-naïve patients [, , , , , ].
Other RET-Altered Cancers: Selpercatinib exhibits promising activity in various other RET-fusion positive cancers, including pancreatic, colon, salivary gland, sarcoma, breast, and ovarian cancers [].
Understanding RET-mediated Resistance Mechanisms: Investigating the development of resistance to Selpercatinib, such as acquired MET amplification, helps understand the complexities of RET signaling and inform strategies to overcome resistance [, ].
Developing Next-Generation RET Inhibitors: Profiling Selpercatinib's activity against various RET mutants, including solvent-front mutants like G810C, aids in developing novel inhibitors with improved efficacy against resistant cancers [, ].
Optimizing Treatment Strategies: Investigating the optimal sequencing of Selpercatinib in the treatment algorithm for RET-driven cancers, including its role in the first-line setting and potential combination therapies, is crucial for maximizing patient outcomes [, ].
Understanding Resistance Mechanisms: Further elucidating the mechanisms of resistance to Selpercatinib, including both RET-dependent and independent mechanisms, is essential for developing strategies to overcome treatment failure [, , , ].
Expanding Clinical Applications: Exploring Selpercatinib's efficacy in other RET-altered cancers beyond lung and thyroid cancers, such as gastrointestinal malignancies and pheochromocytoma, may broaden its clinical utility [, ].
Developing Novel RET Inhibitors: Continued research on next-generation RET inhibitors targeting Selpercatinib-resistant mutants, such as those with solvent-front mutations, is needed to address the emergence of resistance and improve treatment options [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: